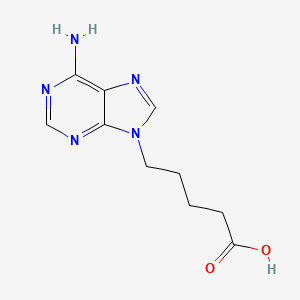

5-(6-Aminopurin-9-yl)pentanoic acid

Description

Historical Context of Purine (B94841) Analog Research

The exploration of purine analogs is a field with a rich history rooted in the quest for effective therapeutic agents. Purine analogs are synthetic compounds that mimic the structure of natural purines, such as adenine (B156593) and guanine, which are fundamental components of nucleic acids. The deliberate modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades.

Historically, the synthesis of purine antimetabolites focused on the isosteric replacement of atoms within the purine ring. nih.gov This approach led to the development of groundbreaking drugs like 6-mercaptopurine (B1684380) (6-MP), where the hydroxyl group at the 6-position of hypoxanthine (B114508) is replaced by a thiol group. nih.gov These early successes established a critical principle: that introducing subtle changes to the purine structure could yield compounds that interfere with metabolic pathways, particularly DNA synthesis. wikipedia.org This interference has been harnessed to combat diseases characterized by rapid cell proliferation, most notably cancer. wikipedia.orgnih.gov The development of antiviral agents like acyclovir, a purine analog with an acyclic side chain, further broadened the therapeutic landscape for this class of compounds. nih.gov

Significance in Biochemistry and Medicinal Chemistry Research

The significance of 5-(6-Aminopurin-9-yl)pentanoic acid in biochemistry and medicinal chemistry stems from its identity as a purine analog. ontosight.ai Its structure, featuring an adenine core, allows it to be recognized by biological systems that interact with natural purines. ontosight.ai This mimicry is central to its research interest, as it has the potential to act as an antimetabolite, interfering with the synthesis of DNA and RNA. ontosight.aiwikipedia.org

In the context of medicinal chemistry, researchers are interested in how the pentanoic acid side chain influences the compound's interaction with biological targets. This side chain provides a linker that can be modified to potentially enhance binding to enzymes or receptors, or to alter the compound's pharmacokinetic properties. The exploration of such derivatives is a common strategy in drug discovery to optimize lead compounds. The dual nature of the molecule—a purine head and a flexible acid tail—makes it a versatile scaffold for developing novel therapeutic agents. Its potential applications are being explored in areas such as anticancer and antiviral therapies, where it might inhibit the replication of cancer cells or viruses. ontosight.ai

Structural Basis for Research Interest in this compound

The research interest in this compound is fundamentally linked to its molecular architecture. ontosight.ai The compound consists of two key components: the 6-aminopurine (adenine) moiety and a five-carbon carboxylic acid chain attached at the N9 position of the purine ring.

The adenine portion of the molecule is structurally analogous to the natural nucleobase, allowing it to potentially interact with enzymes that process adenine or adenosine (B11128). This could lead to the inhibition of enzymes crucial for nucleic acid synthesis. The pentanoic acid chain introduces several important features. Its flexibility allows the adenine head to orient itself in various ways to fit into binding pockets of target proteins. Furthermore, the terminal carboxylic acid group provides a site for potential ionic interactions or for the formation of amide bonds, enabling the synthesis of a diverse library of derivatives. This structural combination offers a platform for systematically investigating structure-activity relationships, a key process in rational drug design.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C10H13N5O2 | nih.gov |

| Molecular Weight | 235.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 90973-36-7 | nih.gov |

| ChEMBL ID | CHEMBL101687 | ontosight.ai |

| Synonyms | 5-(6-amino-9H-purin-9-yl)pentanoic acid, NSC75749 | ontosight.ainih.gov |

Detailed Research Findings

While extensive clinical data on this compound is not publicly available, research into related 6-substituted purine derivatives provides insights into its potential. For instance, studies on N-(purin-6-yl)amino carboxylic acids have been conducted to explore their cytotoxic activities. nih.gov The synthesis of such compounds often involves reacting 6-chloropurine (B14466) with the corresponding omega-amino acid. nih.gov

Research into other purine analogs has demonstrated potent biological effects. For example, some purine derivatives have been investigated as inhibitors of specific enzymes like xanthine (B1682287) oxidase, which is involved in purine metabolism. researchgate.net The design of these inhibitors often involves modifying substituents at various positions on the purine ring to enhance binding affinity and selectivity. researchgate.netresearchgate.net The structural concept of linking a functional side chain to a purine core, as seen in this compound, is a recurring theme in the development of novel bioactive molecules. For instance, the discovery of potent and selective cannabinoid type 1 receptor antagonists has involved the synthesis of purine derivatives with complex side chains. nih.gov These studies underscore the principle that the purine scaffold is a versatile starting point for creating compounds with a wide range of biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)4-2-1-3-7(16)17/h5-6H,1-4H2,(H,16,17)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJJCCCOQLLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291467 | |

| Record name | NSC75749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90973-36-7 | |

| Record name | NSC75749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC75749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 6 Aminopurin 9 Yl Pentanoic Acid and Its Analogs

Established Synthetic Pathways for 5-(6-Aminopurin-9-yl)pentanoic Acid

The synthesis of this compound, a molecule comprising an adenine (B156593) core linked to a five-carbon carboxylic acid chain, is typically achieved through well-established methods in heterocyclic chemistry. The primary strategy involves the N9-alkylation of a pre-formed purine (B94841) ring.

A common and direct route begins with adenine (6-aminopurine). The N9 proton of adenine is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an anion. This nucleophilic purine anion is then reacted with an alkyl halide containing the pentanoic acid moiety. A suitable electrophile is an ester of 5-halopentanoic acid, for example, ethyl 5-bromopentanoate. This reaction, a classic example of nucleophilic substitution, forms the N9-C bond. The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.

Alternatively, a more versatile pathway starts with 6-chloropurine (B14466). This precursor allows for the introduction of the amino group at a later stage. The synthesis proceeds via N9-alkylation of 6-chloropurine with a 5-halopentanoate ester. The resulting intermediate, a 6-chloro-9-substituted purine, can then undergo nucleophilic aromatic substitution at the C6 position. Treatment with ammonia (B1221849) or an ammonia equivalent displaces the chloro group to introduce the desired 6-amino functionality, a process known as amination. rsc.org Subsequent ester hydrolysis affords the final product, this compound. rsc.org This latter method is often preferred as it can be adapted to create a variety of C6-substituted purine derivatives.

| Method | Starting Material | Key Reagents | Intermediate(s) | Final Step |

| Direct Alkylation | Adenine | 1. Base (e.g., NaH) 2. Ethyl 5-bromopentanoate | 9-(5-ethoxycarbonylpentyl)adenine | Ester Hydrolysis |

| From 6-Chloropurine | 6-Chloropurine | 1. Base (e.g., K₂CO₃) 2. Ethyl 5-bromopentanoate | Ethyl 5-(6-chloropurin-9-yl)pentanoate | 1. Amination (NH₃) 2. Ester Hydrolysis |

Novel Approaches and Reaction Mechanisms in Purine Derivative Synthesis

Research in medicinal chemistry continuously drives the development of more efficient and diverse methods for synthesizing purine derivatives. nih.gov Beyond the classical alkylation and substitution reactions, several modern techniques have been applied to the purine scaffold. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, have become powerful tools for creating C-C and C-N bonds at various positions on the purine ring, typically on halogenated purine precursors. These methods allow for the introduction of a wide array of substituents that are not accessible through traditional nucleophilic substitution.

The Vorbrüggen Nucleosidation: While primarily used for synthesizing nucleosides, the principles of the Vorbrüggen reaction can be adapted for N9-alkylation. This method involves the reaction of a silylated purine base with an electrophile in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many of the key reactions in purine synthesis, including alkylation and cross-coupling. This technology often leads to higher yields, cleaner reactions, and drastically reduced reaction times compared to conventional heating.

A notable novel approach in the synthesis of related precursors involves the use of modern coupling reagents. For instance, the reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been effectively used for the rapid and efficient synthesis of 6-amino-5-carboxamidouracils. frontiersin.orgresearchgate.net These compounds are key precursors for 8-substituted xanthines, another class of purine derivatives. frontiersin.orgresearchgate.net The reaction proceeds via activation of a carboxylic acid by COMU, followed by rapid amide bond formation with a 5,6-diaminouracil (B14702) derivative, often leading to product precipitation in minutes. frontiersin.orgresearchgate.net

| Novel Method | Description | Application in Purine Synthesis | Advantages |

| Palladium Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst. | Functionalization of C2, C6, and C8 positions. | High functional group tolerance, access to diverse structures. |

| Vorbrüggen Reaction | Lewis acid-catalyzed coupling of a silylated heterocycle with an electrophile. | N9-alkylation for nucleoside and analog synthesis. | Good regioselectivity for the N9 position. |

| Microwave Synthesis | Use of microwave energy to heat reactions. | Acceleration of alkylation, amination, and coupling reactions. | Reduced reaction times, improved yields. |

| Advanced Coupling Reagents | Use of modern reagents like COMU for amide bond formation. | Synthesis of purine precursors like carboxamidouracils. | Fast, efficient, high-yielding, non-hazardous. frontiersin.org |

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the assembly of two key building blocks: the purine core and the pentanoic acid side chain. The choice of specific precursors dictates the synthetic route and the nature of the intermediate compounds.

The construction of the purine ring itself generally starts from either pyrimidine (B1678525) or imidazole (B134444) precursors. daneshyari.com A common strategy involves building the imidazole ring onto a pre-existing pyrimidine. google.com Key precursors in this approach are substituted diaminopyrimidines. For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be sequentially functionalized. google.com An amine can be introduced at the 6-position, followed by reduction of the nitro group to an amine, yielding a triaminopyrimidine intermediate. google.com This intermediate is then cyclized with a one-carbon source, such as triethyl orthoformate or formic acid, to form the purine ring system. google.comjchps.com

For the specific synthesis of the title compound, the most direct precursors are:

Purine Core Precursors: Adenine (6-aminopurine) or 6-chloropurine.

Side Chain Precursors: A five-carbon chain with reactive functional groups, such as 5-bromopentanoic acid or its ester, ethyl 5-bromopentanoate .

During the synthesis, key intermediates are formed. When starting from 6-chloropurine, ethyl 5-(6-chloropurin-9-yl)pentanoate is a crucial intermediate. This compound contains the complete carbon skeleton and requires only the conversion of the chloro and ester groups to the final amine and acid functionalities. A closely related intermediate is 5-(2-amino-6-chloropurin-9-yl)pentanoic acid , which highlights how multiple positions on the purine ring can be functionalized. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

While this compound itself is an achiral molecule, many of its biologically relevant analogs possess stereocenters. The synthesis of these chiral molecules requires stereoselective methods or the resolution of racemic mixtures.

A common strategy for producing chiral purine analogs is to introduce chirality via the side chain. An efficient route to optically active α-(purin-9-yl)alkanoic acids involves using amino acids as chiral starting materials. researchgate.net For example, a chiral amino acid can serve as a convenient synthon to introduce a stereocenter adjacent to the purine ring.

Another class of chiral analogs includes nucleosides, where a sugar moiety is attached to the N9 position of the purine. An example is [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl pentanoate , where the tetrahydrofuran (B95107) ring (derived from a sugar like ribose) has multiple chiral centers. chemspider.com The synthesis of such molecules relies on established stereoselective nucleosidation reactions.

The synthesis of pyrrolidine-containing drugs provides a blueprint for creating complex chiral side chains. nih.gov These syntheses often start from commercially available chiral precursors like (S)-proline or 4-hydroxy-L-proline. nih.gov Functional group manipulations allow these chiral building blocks to be elaborated into more complex side chains that can then be attached to a purine core. For instance, N-protected proline can be alkylated and cyclized to form complex heterocyclic systems that are precursors for antiviral drugs like Daclatasvir. nih.gov These strategies, involving the use of a "chiral pool" of starting materials, are fundamental to the stereoselective synthesis of complex chiral molecules.

| Analog Type | Source of Chirality | Synthetic Strategy | Example |

| α-Substituted Alkanoic Acids | Asymmetric carbon on the side chain | Use of chiral amino acids as starting synthons. researchgate.net | Optically active α-(purin-9-yl)propanoic acid. researchgate.net |

| Nucleoside Analogs | Chiral sugar moiety | Stereoselective nucleosidation reactions (e.g., Vorbrüggen). | [5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl pentanoate. chemspider.com |

| Complex Heterocyclic Side Chains | Chiral cyclic precursors | Elaboration of molecules from the chiral pool (e.g., proline). nih.gov | Pyrrolidine-based side chains for antiviral agents. nih.gov |

Biochemical Roles and Mechanistic Insights of 5 6 Aminopurin 9 Yl Pentanoic Acid

Enzymatic Interactions and Inhibition Mechanisms

The structural architecture of 5-(6-aminopurin-9-yl)pentanoic acid, featuring a purine (B94841) core identical to adenine (B156593) linked to a pentanoic acid chain, positions it as a potential modulator of various enzymes that recognize purine-based substrates. ontosight.ai Due to this resemblance to natural nucleosides, a primary area of investigation for this compound and its derivatives is their capacity for enzymatic inhibition. ontosight.ai

Theoretically, enzymes involved in purine metabolism are potential targets. These could include:

Kinases: Enzymes that catalyze the phosphorylation of nucleosides and nucleotides.

Phosphodiesterases: Enzymes that break down cyclic nucleotides like cAMP and cGMP.

Polymerases: Enzymes responsible for the synthesis of nucleic acids.

The mechanism of inhibition by this compound would likely be competitive, where it would vie with the natural substrate for binding to the enzyme's active site. However, specific kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values for its interaction with particular enzymes, are not extensively documented in publicly available literature.

Molecular Mechanisms of Interaction with Nucleic Acids

The adenine-like moiety of this compound suggests a potential for direct interaction with nucleic acids, DNA and RNA. ontosight.ai The purine ring system is a fundamental component of the building blocks of these genetic materials. ontosight.ai Consequently, it is hypothesized that this compound could intercalate into the helical structure of DNA or bind to specific RNA conformations.

Involvement in Cellular Metabolic Pathways

Given its structure, this compound has the potential to be recognized and processed within cellular metabolic pathways, particularly those involving purines. It could theoretically be a substrate for enzymes in the purine salvage pathway, which recycles purine bases into nucleotides.

Alternatively, the pentanoic acid component could lead to its involvement in fatty acid metabolism. It is also plausible that the compound could be metabolized by cellular enzymes, leading to the formation of active or inactive derivatives. Research into the metabolic fate of this compound, including its uptake by cells and subsequent biotransformation, is an area that requires further investigation to understand its full biological impact.

Modulation of Key Biological Processes

By potentially interacting with enzymes and nucleic acids, this compound could modulate various key biological processes. If it inhibits enzymes crucial for cell proliferation, it could arrest the cell cycle. Its interaction with nucleic acids could induce DNA damage responses or interfere with gene expression.

The general biological activities attributed to purine derivatives, such as antimicrobial, antiviral, and anticancer properties, are considered potential applications for this compound and its analogues. However, specific studies demonstrating the direct effect of this compound on cellular processes like apoptosis, cell signaling cascades, or immune responses are not extensively reported.

Adenosine (B11128) Receptor and Purine Cycle Modulation

The purine ring of this compound is structurally analogous to adenosine, a key signaling molecule that exerts its effects through adenosine receptors (A₁, A₂A, A₂B, and A₃). This structural similarity suggests that the compound could potentially bind to and modulate the activity of these receptors.

Derivatives and Structure Activity Relationships in 5 6 Aminopurin 9 Yl Pentanoic Acid Research

Design and Synthesis of 5-(6-Aminopurin-9-yl)pentanoic Acid Derivatives

The generation of derivatives from the this compound scaffold is achieved through targeted synthetic strategies that modify three primary regions: the purine (B94841) core, the C6-exocyclic amino group, and the terminal carboxylic acid of the pentanoic acid chain.

Purine Ring and C6-Amino Group Modification: A common strategy for derivatization involves the nucleophilic substitution of 6-chloropurine (B14466). For instance, reacting 6-chloropurine with ω-amino acids in an aqueous sodium carbonate solution produces N6-substituted purine amino acids. nih.gov While this generates isomers of the title compound, a similar alkylation of adenine (B156593) at the N9 position with a suitable 5-halopentanoate ester is a standard route to the core scaffold. Further modifications can be made to the purine ring itself. For example, derivatives such as 5-(2-Amino-6-chloropurin-9-yl)pentanoic acid have been synthesized, introducing substituents at both the C2 and C6 positions of the purine.

Another key site for derivatization is the 6-amino group. This group can be acylated to form amide derivatives. A notable example is the synthesis of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides , where adenine is acylated with 5-substituted isoxazole (B147169) acyl chlorides. researchgate.net This strategy transforms the amino group into a more complex functional moiety to explore new binding interactions with biological targets. researchgate.net

Carboxylic Acid and Linker Functionalization: The terminal carboxylic acid of the pentanoic chain is readily converted into a range of functional groups. Standard coupling reactions can produce amides and esters, allowing for the attachment of diverse chemical groups to modulate properties like solubility, cell permeability, and target engagement.

To enhance solubility and potentially alter the biological activity profile, fragments can be added to the purine structure. For instance, a 2-hydroxyethoxymethyl fragment has been successfully introduced at the N(9) position of a purine core, demonstrating a strategy to improve compound properties. nih.gov For generating large numbers of diverse analogs, solid-phase synthesis methods have been employed, allowing for the efficient, parallel creation of N9-substituted purine libraries. researchgate.net

Table 1: Examples of Synthesized Derivatives and Analogs

| Compound Name | Modification from Parent Scaffold | Synthetic Strategy Highlight | Reference(s) |

| 5-(2-Amino-6-chloropurin-9-yl)pentanoic acid | Addition of C2-amino group; replacement of C6-amino with chloro | Not detailed in sources | |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Acylation of the C6-amino group; no N9-pentanoic acid chain | Acylation of adenine with isoxazole acyl chlorides | researchgate.net |

| N(9)-[(2-acetoxyethoxy)methyl]-6-chloropurine derivatives | N9-alkoxymethyl substitution instead of N9-pentanoic acid | Nucleophilic substitution of chlorine on the purine ring | nih.gov |

| Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate | Replacement of pentanoic acid with a cyclic ribose phosphate | Multi-step synthesis to form the cyclic nucleotide analog | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of this compound derivatives. These studies reveal how specific structural changes influence efficacy and target selectivity.

A key finding is the importance of the linker connecting the purine ring to other functional parts of the molecule. Studies on related purine conjugates have demonstrated that the presence of a linker of a specific length is crucial for manifesting cytotoxic activity against tumor cells. nih.gov This suggests that the five-carbon chain of the pentanoic acid moiety plays a critical role in positioning the purine core and the terminal carboxyl group correctly within a biological target.

Modifications to the purine itself also significantly impact activity. In a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives designed as xanthine (B1682287) oxidase inhibitors, the introduction of an aryl substituent at position 5 of the oxazole (B20620) ring was found to increase inhibitory efficiency. researchgate.netbioorganica.com.ua This highlights that appending specific aromatic structures to the C6-position can enhance binding and biological function.

Furthermore, analogs where the pentanoic acid chain is replaced by other structures, such as a cyclic ribose phosphate, have shown marked biological activity. One such analog was found to activate protein kinase and inhibit cAMP phosphodiesterase, indicating that the 6-aminopurin-9-yl unit is a versatile pharmacophore for targeting nucleotide-binding sites in enzymes. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings

| Molecular Target | Structural Modification | Effect on Activity | Reference(s) |

| Cancer Cell Lines | Variation in linker length between purine and another moiety | Linker length is critical for cytotoxic activity | nih.gov |

| Xanthine Oxidase | Introduction of a 5-aryl substituent on an N6-acyl-oxazole moiety | Increased inhibitory efficiency | researchgate.netbioorganica.com.ua |

| Protein Kinase | Replacement of pentanoic acid with a cyclic ribose phosphate | Activation of the enzyme | nih.gov |

| cAMP Phosphodiesterase | Replacement of pentanoic acid with a cyclic ribose phosphate | Inhibition of the enzyme | nih.gov |

Functionalization Strategies and Analog Library Generation

The chemical versatility of the this compound scaffold allows for extensive functionalization to generate libraries of analogs for screening. The primary points for modification are the terminal carboxyl group, the exocyclic amino group, and the purine ring system.

Carboxylic Acid Functionalization : The carboxyl group is a key handle for diversification. It can be converted to amides or esters using a wide array of amines and alcohols, respectively. This allows for the introduction of chemical groups that can alter physicochemical properties or introduce new interactions with a biological target.

C6-Amino Group Functionalization : The 6-amino group can be acylated to form amides or undergo reductive amination or other N-alkylation reactions. As seen in the development of xanthine oxidase inhibitors, acylating this amine with heterocyclic carboxylic acids is a productive strategy for creating potent enzyme inhibitors. researchgate.net

Purine Ring Functionalization : The purine ring itself can be modified. Positions C2 and C8 are common sites for introducing substituents to probe for additional binding interactions.

Analog Library Generation : To efficiently explore the chemical space around this scaffold, combinatorial approaches and solid-phase synthesis are employed. researchgate.net Solid-phase synthesis, in particular, facilitates the creation of large libraries of N9-substituted purines by anchoring a building block to a resin and sequentially adding new components. researchgate.net These library-based approaches are powerful tools for discovering new biological activities and identifying lead compounds for further development.

Probing Specific Molecular Targets with Derivatives

Derivatives of this compound and its structural relatives have been successfully used to probe a range of biological targets, demonstrating the utility of the 6-aminopurine scaffold in medicinal chemistry.

Enzyme Inhibition: A significant application of these derivatives is in enzyme inhibition.

Xanthine Oxidase : A series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. researchgate.netbioorganica.com.ua The most active compounds demonstrated a competitive mode of inhibition, and molecular docking studies helped to elucidate the binding mechanism within the enzyme's active site. bioorganica.com.ua

Protein Kinases and Phosphodiesterases : A structural analog, Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate , was shown to be a potent activator of protein kinase and an inhibitor of cAMP phosphodiesterase. nih.gov This demonstrates that the 6-aminopurin-9-yl moiety can effectively mimic cyclic AMP to interact with these key signaling proteins.

Anticancer Activity: Derivatives have also been investigated for their potential as anticancer agents.

Inhibition of DNA Biosynthesis : N-purine conjugates have shown significant cytotoxic activity against a panel of human tumor cell lines, including breast and colorectal adenocarcinoma. nih.gov Studies on the cell cycle effects of these compounds suggest they may function as inhibitors of DNA biosynthesis, a common mechanism for anticancer drugs. nih.gov The structural similarity of the core compound to natural nucleosides supports its potential to interfere with nucleic acid metabolism and inhibit cancer cell proliferation. ontosight.ai

Table 3: Derivatives of 6-Aminopurine and Their Molecular Targets

| Derivative/Analog Class | Molecular Target(s) | Observed Biological Effect | Reference(s) |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Xanthine Oxidase | Competitive inhibition | researchgate.netbioorganica.com.ua |

| Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate | Protein Kinase | Activation (Ka = 5.0 µM) | nih.gov |

| Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate | cAMP Phosphodiesterase | Inhibition (I50 = 47.0 µM) | nih.gov |

| N-purine conjugates | DNA Biosynthesis Pathway (in cancer cells) | Cytotoxicity against various tumor cell lines | nih.gov |

Advanced Analytical Techniques for the Study of 5 6 Aminopurin 9 Yl Pentanoic Acid

Chromatographic and Spectrometric Methods for Identification and Quantification

The precise identification and quantification of 5-(6-Aminopurin-9-yl)pentanoic acid in various matrices are predominantly achieved through the coupling of chromatographic separation with spectrometric detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. When combined with mass spectrometry (MS), it provides a powerful tool for both qualitative and quantitative analysis. The use of derivatization reagents can enhance the sensitivity and selectivity of detection. For instance, various reagents have been developed for the analysis of carboxylic acids, improving their chromatographic behavior and detection limits. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile derivatives of the compound. For example, the trimethylsilyl (B98337) (TMS) derivative of pentanoic acid can be analyzed by GC-MS. nist.gov Isotope-labeled internal standards, such as pentanoic acid-d9, are utilized to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. caymanchem.com

Mass spectrometry provides critical information for the identification of this compound and its derivatives. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern serve as a fingerprint for the compound. High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy. Predicted collision cross section (CCS) values, which are dependent on the ion's size, shape, and charge, can further aid in the confident identification of the compound and its adducts in complex mixtures. uni.lu

Table 1: Chromatographic and Spectrometric Data for Related Compounds

| Compound/Derivative | Analytical Technique | Key Findings |

| Pentanoic acid, TMS derivative | GC-MS | The mass spectrum shows characteristic fragmentation patterns for this derivative. nist.gov |

| Pentanoic Acid-d9 | GC-MS or LC-MS | Used as an internal standard for accurate quantification. caymanchem.com |

| 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | GC-MS | Experimental GC-MS data is available in public databases. nih.gov |

Application in Metabolomic and Proteomic Profiling

Metabolomic and proteomic profiling are powerful "omics" approaches that provide a global snapshot of the metabolites and proteins present in a biological sample. These techniques are instrumental in understanding the biochemical pathways in which this compound may be involved and in identifying its potential protein targets.

Metabolomic profiling, often utilizing techniques like ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS), can identify and quantify a wide range of small molecules, including derivatives and metabolites related to this compound. researchgate.net This approach can reveal alterations in metabolic pathways associated with various physiological or pathological states. nih.govnih.gov For instance, studies on similar compounds, like 5-aminopentanoic acid, have shown its presence in biological fluids and its connection to metabolic pathways such as lysine (B10760008) degradation. hmdb.ca While direct metabolomic studies on this compound are not extensively documented in the provided results, the methodologies are readily applicable.

Proteomic studies can help identify proteins that interact with this compound. This information is critical for elucidating its mechanism of action. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture interacting proteins, followed by mass spectrometry-based protein identification, are commonly used. Although specific proteomic studies for this compound were not found in the search results, the general approach is a standard in drug discovery and chemical biology.

Table 2: Potential Applications in Metabolomics and Proteomics

| Omics Approach | Potential Application for this compound | Relevant Findings for Similar Compounds |

| Metabolomics | Identification of metabolic pathways influenced by the compound. | 5-aminopentanoic acid is a product of lysine degradation and is found in human saliva. hmdb.ca |

| Proteomics | Identification of protein binding partners and cellular targets. | A structural analogue of cyclic AMP was found to activate protein kinase. nih.gov |

Advanced Structural Elucidation Techniques

The definitive structural confirmation of this compound and its derivatives is accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed three-dimensional structure of molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to assign all the proton and carbon signals and to establish the connectivity of atoms within the molecule. While specific NMR data for this compound was not available in the provided search results, experimental ¹H NMR spectra for the related compound 5-aminopentanoic acid are accessible in public databases. hmdb.ca Furthermore, ¹³C NMR data for adenosine (B11128), which contains the same purine (B94841) core, is also available. nih.gov The synthesis and structural elucidation of novel compounds often rely heavily on these NMR techniques to confirm the final structure. researchgate.net

X-ray crystallography can provide the most precise three-dimensional atomic coordinates of a molecule in its solid state, offering unambiguous proof of its structure. This technique would be invaluable for confirming the stereochemistry and absolute configuration of chiral centers if any were present in derivatives of this compound.

Theoretical and Computational Investigations of 5 6 Aminopurin 9 Yl Pentanoic Acid

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific receptor. For 5-(6-aminopurin-9-yl)pentanoic acid, these studies are crucial in understanding its potential interactions with various biological targets, such as enzymes and receptors, where the adenine (B156593) scaffold is a common recognition motif.

Research on analogous adenine derivatives provides a framework for understanding the potential ligand-receptor interactions of this compound. For instance, docking studies of adenine derivatives with adenosine (B11128) receptors (A₂A and A₃) have revealed key interactions that are likely relevant for this compound. researchgate.neted.ac.uknih.gov The adenine core is expected to form hydrogen bonds with specific residues in the receptor's binding pocket, while the pentanoic acid chain can explore further interactions, potentially enhancing binding affinity and selectivity.

Molecular dynamics simulations can further elaborate on the stability of these interactions over time. These simulations model the dynamic nature of both the ligand and the receptor, providing a more realistic picture of the binding event. nih.govuta.edunih.gov For this compound, simulations would likely show the flexibility of the pentanoic acid chain and its ability to adapt to the topology of the binding site, potentially interacting with charged or polar amino acid residues.

A hypothetical molecular docking study of this compound into an adenosine A₂A receptor might yield results similar to those presented in the interactive table below, based on findings for similar ligands. nih.govacs.org

| Receptor | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| Adenosine A₂A Receptor | Asn253, Phe168, Ile274 | -7.5 to -9.0 | Hydrogen bonding, π-π stacking, hydrophobic interactions |

| Adenosine A₃ Receptor | Asn250, Trp243, His272 | -6.8 to -8.2 | Hydrogen bonding, hydrophobic interactions |

| Formamidopyrimidine-DNA glycosylase | Arg109, Phe111 | -5.5 to -7.0 | Hydrogen bonding, π-π stacking |

Note: The data in this table is illustrative and based on typical values observed for similar adenine derivatives. Actual values for this compound would require specific computational studies.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of a molecule. tandfonline.com These calculations are instrumental in understanding the reactivity, stability, and spectroscopic characteristics of this compound.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key aspect of these studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For adenine and its derivatives, these calculations help in understanding their roles in biological processes, including their potential to act as electron donors or acceptors. nih.govacs.org

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the purine (B94841) ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack and their ability to form hydrogen bonds.

A summary of hypothetical quantum chemical data for this compound, based on studies of analogous compounds, is presented below. nih.gov

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 to -6.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 to -1.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.0 to 4.0 Debye | Influences solubility and intermolecular interactions |

Note: These values are estimations based on calculations for similar adenine derivatives and would need to be confirmed by specific DFT studies on this compound.

Predictive Modeling of Biological Activities and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgcreative-biolabs.com By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules. researchgate.netresearchgate.net

For this compound, a QSAR study would involve compiling a dataset of structurally related purine derivatives with known biological activities against a particular target. nih.gov Molecular descriptors, which can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.

The descriptors that are found to be significant in the QSAR model for a particular biological activity can provide insights into the structural requirements for that activity. For instance, a model might reveal that a certain level of hydrophobicity or the presence of a hydrogen bond donor at a specific position is crucial for high potency. This information can be used to virtually screen libraries of compounds or to design new derivatives of this compound with potentially improved biological profiles.

An example of descriptors that could be relevant in a QSAR model for the activity of purine derivatives is shown in the table below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| 1D | LogP (Lipophilicity) | Membrane permeability, binding to hydrophobic pockets |

| 2D | Topological Polar Surface Area (TPSA) | Hydrogen bonding potential, membrane permeability |

| 3D | Molecular Volume | Steric fit within the receptor binding site |

| Electronic | Dipole Moment | Strength of polar interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(6-Aminopurin-9-yl)pentanoic acid, and how can reaction conditions (e.g., temperature, solvent) be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling adenine derivatives with pentanoic acid precursors using carbodiimide-based reagents (e.g., EDC) to activate carboxylic acid groups. Reaction efficiency depends on pH (5.0–6.5), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of nucleobase to linker. Post-synthesis, purification via reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) is critical to isolate the product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use tandem analytical techniques:

- ¹H/¹³C NMR to confirm regioselective attachment of adenine at the N9 position and absence of side products.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: 280.13).

- FT-IR to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What strategies are effective for functionalizing this compound with targeting moieties (e.g., peptides, fluorophores)?

- Methodological Answer : Employ NHS ester chemistry for amine-reactive conjugation. Pre-activate the pentanoic acid group with EDC/NHS, then react with primary amines (e.g., lysine residues in peptides) at pH 8.0–8.5. Monitor reaction progress via TLC or MALDI-TOF to ensure >90% coupling efficiency .

Advanced Research Questions

Q. How does this compound interact with adenylosuccinate synthetase (AdSS), and what experimental designs can elucidate its inhibitory mechanisms?

- Methodological Answer : Perform enzyme kinetics assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine competitive vs. non-competitive inhibition. Pair with molecular docking simulations (e.g., AutoDock Vina) to model binding interactions at the enzyme’s active site. Validate using site-directed mutagenesis of key residues (e.g., Arg143, Asp231) .

Q. What are the challenges in resolving structural contradictions between computational predictions and empirical data for this compound?

- Methodological Answer : Discrepancies in bond angles or tautomeric forms may arise. Address this by:

- X-ray crystallography (if crystallizable) to resolve 3D structure.

- Dynamic NMR studies to probe tautomerization in solution.

- DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. How can researchers design experiments to reconcile contradictory data on the compound’s stability in aqueous vs. non-polar solvents?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS and assign degradation pathways (e.g., hydrolysis of the adenine-pentanoic acid linkage). Use Arrhenius modeling to extrapolate shelf-life .

Q. What theoretical frameworks guide the study of this compound’s role in purine metabolism or nucleotide analog design?

- Methodological Answer : Link to transition-state analog theory (e.g., mimicking adenylosuccinate in AdSS inhibition) or prodrug activation mechanisms (e.g., intracellular cleavage of pentanoic acid). Validate hypotheses using isotopic tracing (¹⁴C-labeled adenine) in cell-based assays .

Key Research Gaps

- Stereochemical effects : The impact of pentanoic acid chain conformation on bioactivity remains underexplored.

- In vivo pharmacokinetics : Limited data on tissue distribution and metabolic clearance in model organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.